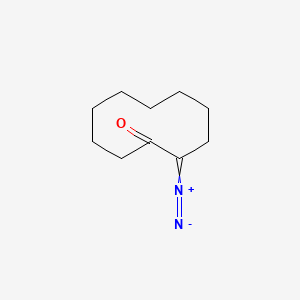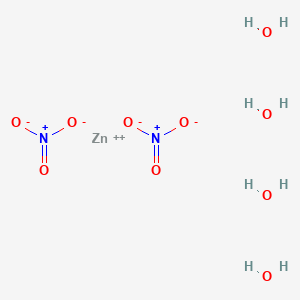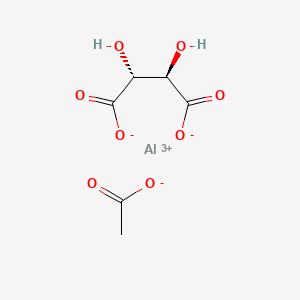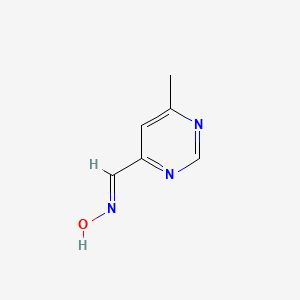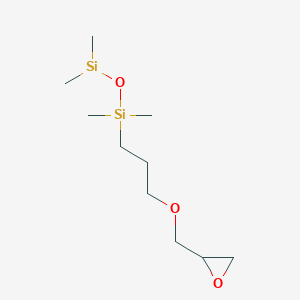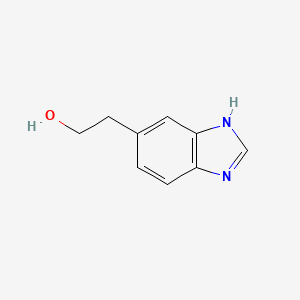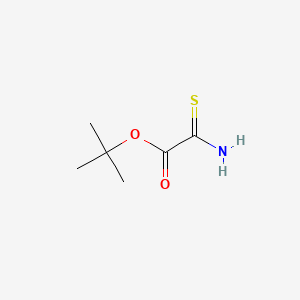![molecular formula C14H12O5 B579110 2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid CAS No. 16851-00-6](/img/structure/B579110.png)
2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid is a natural product found in Melicope vitiflora with data available.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis processes for related compounds, like 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, involve steps such as methylation, Friedel-Crafts reaction, and Michael addition, offering insights into synthetic methodologies applicable to 2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid (Yang Ning, 2007).
- A study on the aminolysis and hydrolysis of chromonyl oxazolones led to the formation of α-keto-acid, which could be converted into amino-acid derivatives, indicating potential pathways for derivative formation of related compounds (W. D. Jones, 1981).
Photoactivatable Prodrugs
- Research on new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model, provides insights into the potential use of 2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid in the development of photoactivatable prodrugs (A. Soares et al., 2017).
Cytotoxicity Studies
- A study on the Z-photoisomer of a benzopyran derivative of propolis showed enhanced cytotoxicity against human lung carcinoma cells, suggesting potential research directions for similar compounds in cancer treatment (M. Hirota et al., 2000).
Applications in Breast Cancer Treatment
- Derivatives of 4-oxo-butenoic acid, which are structurally related to 2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid, have shown properties as anti-tumor agents against breast carcinoma, indicating a potential area of application for similar compounds (D. Miles et al., 1958).
Synthesis and Structure Studies
- Research on the synthesis and structure of isomeric enaminones, which are related to 2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid, contributes to understanding the molecular and structural aspects of similar compounds (A. Brbot-Šaranović et al., 2001).
High-Performance Liquid Chromatographic Determination
- The use of derivatives like the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid in the high-performance liquid chromatography of biologically important thiols highlights potential analytical applications for related compounds (R. Gatti et al., 1990).
Propriétés
Numéro CAS |
16851-00-6 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.245 |
Nom IUPAC |
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid |
InChI |
InChI=1S/C14H12O5/c1-9(14(16)17)6-7-18-11-4-2-10-3-5-13(15)19-12(10)8-11/h2-6,8H,7H2,1H3,(H,16,17)/b9-6+ |
Clé InChI |
VQBQRXMOEJWRFG-RMKNXTFCSA-N |
SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C(=O)O |
Synonymes |
2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



